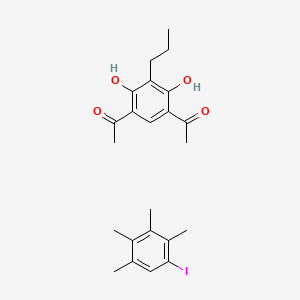
1-(5-Acetyl-2,4-dihydroxy-3-propylphenyl)ethanone;1-iodo-2,3,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Acetyl-2,4-dihydroxy-3-propylphenyl)ethanone: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties. The former is a phenolic ketone derivative, while the latter is an iodinated aromatic hydrocarbon. Both compounds have significant applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with a substituted phenol, such as 2,4-dihydroxyacetophenone.
Alkylation: The phenol undergoes alkylation with a propyl halide in the presence of a base like potassium carbonate.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic conditions to yield the final product.
Industrial Production Methods:
- Industrially, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis starts with 2,3,4,5-tetramethylbenzene.
Iodination: The aromatic compound is iodinated using iodine and an oxidizing agent like nitric acid or hydrogen peroxide in the presence of a catalyst such as iodine monochloride.
Industrial Production Methods:
- In an industrial setting, the iodination process is carried out in large batch reactors with precise control over reaction parameters to ensure high purity and yield.
Propriétés
Formule moléculaire |
C23H29IO4 |
|---|---|
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
1-(5-acetyl-2,4-dihydroxy-3-propylphenyl)ethanone;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C13H16O4.C10H13I/c1-4-5-9-12(16)10(7(2)14)6-11(8(3)15)13(9)17;1-6-5-10(11)9(4)8(3)7(6)2/h6,16-17H,4-5H2,1-3H3;5H,1-4H3 |
Clé InChI |
BSCHOYODHGIMFW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O.CC1=CC(=C(C(=C1C)C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


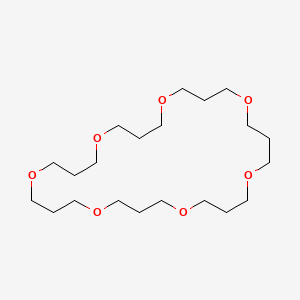
![[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)




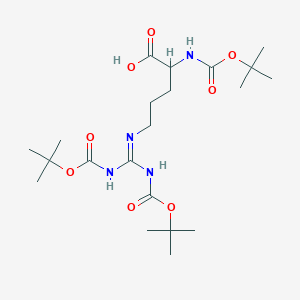
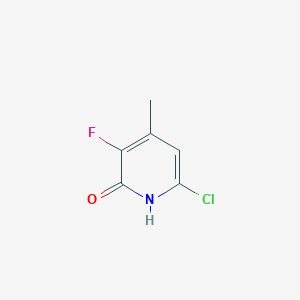

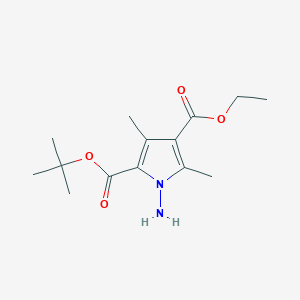

![(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine](/img/structure/B12821870.png)
![Naphtho[2,3-b]benzofuran-3-ylboronicacid](/img/structure/B12821900.png)

